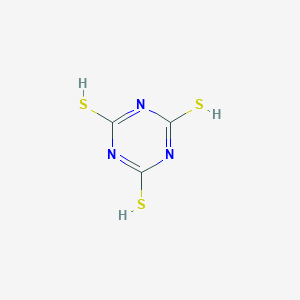

CID 12517

Übersicht

Beschreibung

CID 12517 is a useful research compound. Its molecular formula is C3H3N3S3 and its molecular weight is 177.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemically Induced Dimerization (CID)

CID is used to tackle biological problems not accessible by classical genetic interference methods. It allows for reversible and spatiotemporal control of protein function in cells, enabling the study of signal transductions, membrane, and protein trafficking with unprecedented precision (Voss, Klewer, & Wu, 2015).

Psychometric Analyses in Depression

CID refers to the Clinical Interview for Depression in general practice settings, assessing depression, anxiety, and apathy. It is used to measure the outcome of antidepressant therapy and identify subsyndromes within major depressive disorder (Bech, Paykel, Sireling, & Yiend, 2015).

Gene Regulation with PROTAC-CID

Engineered PROTAC-CID systems are developed for inducible gene regulation and editing in mammalian systems. These systems offer fine-tuning of gene expression at gradient levels or multiplex biological signals with different logic gating operations. Such tools expand the scope of chemically inducible gene regulation in human cells and mice (Ma et al., 2023).

Imaging in Ionizing Radiation Environments

CID technology has been applied in creating imagers with unique properties for use in automation, nuclear, and scientific applications. They are designed to provide excellent signal-to-noise at high radiation levels, suitable for spectroscopy and other scientific applications (Carbone et al., 1996).

Understanding T-cell Distribution in Autoimmune Diseases

Research on chronic inflammatory demyelinating polyradiculoneuropathy (CIDP) explores the distribution and role of Th17 and Th1 cells, contributing to the pathogenesis of autoimmune diseases. Understanding the balance and interaction between these cells can inform therapeutic strategies (Chi et al., 2010).

Eigenschaften

IUPAC Name |

1,3,5-triazine-2,4,6-trithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRRFSJFQTGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NC(=N1)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

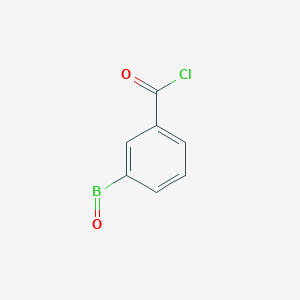

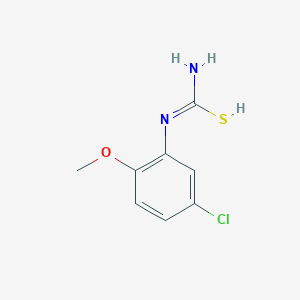

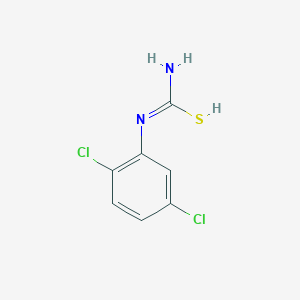

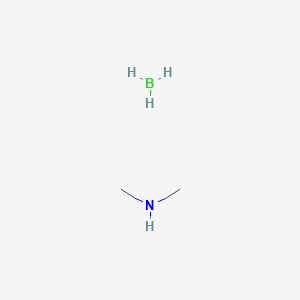

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

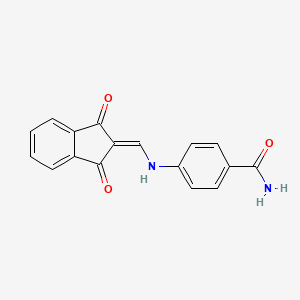

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[1-Amino-2-(4-methylphenyl)sulfonylethylidene]amino] thiophene-2-carboxylate](/img/structure/B7766617.png)